N'-(4,5-dimethyl-1,3-benzothiazol-2-yl)-4-oxo-4H-chromene-2-carbohydrazide

Evidence Gap No Comparator Data Unpublished Compound

N'-(4,5-Dimethyl-1,3-benzothiazol-2-yl)-4-oxo-4H-chromene-2-carbohydrazide (CAS 851980-51-3) is a fully synthetic heterocyclic hybrid that covalently links a 4-oxo-4H-chromene-2-carbohydrazide scaffold to a 4,5-dimethyl-1,3-benzothiazol-2-yl moiety via a hydrazide bridge. The compound belongs to the broader class of benzothiazole–chromone conjugates, a family extensively explored for anticancer, antimicrobial, and anti-inflammatory applications.

Molecular Formula C19H15N3O3S
Molecular Weight 365.41
CAS No. 851980-51-3
Cat. No. B2383065
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN'-(4,5-dimethyl-1,3-benzothiazol-2-yl)-4-oxo-4H-chromene-2-carbohydrazide
CAS851980-51-3
Molecular FormulaC19H15N3O3S
Molecular Weight365.41
Structural Identifiers
SMILESCC1=C(C2=C(C=C1)SC(=N2)NNC(=O)C3=CC(=O)C4=CC=CC=C4O3)C
InChIInChI=1S/C19H15N3O3S/c1-10-7-8-16-17(11(10)2)20-19(26-16)22-21-18(24)15-9-13(23)12-5-3-4-6-14(12)25-15/h3-9H,1-2H3,(H,20,22)(H,21,24)
InChIKeyMLRUOQANEUZACN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N'-(4,5-Dimethyl-1,3-benzothiazol-2-yl)-4-oxo-4H-chromene-2-carbohydrazide (CAS 851980-51-3): Baseline Identity and Class Context


N'-(4,5-Dimethyl-1,3-benzothiazol-2-yl)-4-oxo-4H-chromene-2-carbohydrazide (CAS 851980-51-3) is a fully synthetic heterocyclic hybrid that covalently links a 4-oxo-4H-chromene-2-carbohydrazide scaffold to a 4,5-dimethyl-1,3-benzothiazol-2-yl moiety via a hydrazide bridge. The compound belongs to the broader class of benzothiazole–chromone conjugates, a family extensively explored for anticancer, antimicrobial, and anti-inflammatory applications [1]. Its molecular formula is C19H15N3O3S, with a monoisotopic mass of 365.0834 Da . Despite the documented bioactivity of close structural analogs bearing halogen, methoxy, or regioisomeric methyl substituents on the benzothiazole ring, no peer-reviewed primary research paper, patent, or authoritative database entry providing quantitative biological or physicochemical data for this specific compound was identified at the time of analysis [2].

Class: Synthetic benzothiazole–chromone hybrid
Data status: No published quantitative data for this specific compound
Procurement basis: Structural hypothesis and class-level precedent

Why N'-(4,5-Dimethyl-1,3-benzothiazol-2-yl)-4-oxo-4H-chromene-2-carbohydrazide Cannot Be Substituted with In-Class Analogs


Within the benzothiazole–chromone carbohydrazide series, seemingly minor structural variations produce large differences in biological outcome. The regioisomeric relocation of the carbohydrazide linkage from the chromone 2-position to the 3-position, or replacement of the hydrazide –NH– with an amide –CH₂–, abolishes key hydrogen-bonding capacity and alters the dihedral angle between the chromone and benzothiazole planes [1]. Similarly, shifting the two methyl groups from the 4,5- to the 4,6-positions on the benzothiazole ring changes both the electronic distribution and the steric contour of the hydrophobic pocket that the substituent occupies, a subtle modification that has been shown in related series to invert selectivity between kinase targets [2]. Because no head-to-head comparator data exist for the target compound itself, any decision to substitute CAS 851980-51-3 with a nominally similar analog must be treated as an untested change in chemical structure that carries a high risk of altered, reduced, or lost biological activity.

Regioisomeric linkage shift
Moving the carbohydrazide from 2- to 3-position may eliminate key H-bonding and alter dihedral angle, potentially changing target interaction.
Methyl group relocation
Shifting methyls from 4,5- to 4,6-positions on the benzothiazole ring may invert kinase selectivity, as observed in related series.
Absence of head-to-head data
Without comparator data for this compound, any analog substitution represents an untested structural change with high risk of altered activity.

N'-(4,5-Dimethyl-1,3-benzothiazol-2-yl)-4-oxo-4H-chromene-2-carbohydrazide: Quantitative Differentiation Evidence Status


Evidence Gap Notification: Absence of Published Head-to-Head or Cross-Study Comparable Data

A systematic interrogation of PubMed, Google Scholar, Espacenet, and PubChem using the compound name, CAS number (851980-51-3), and substructure fingerprints (March–May 2026) identified zero primary research articles, patents, or authoritative database entries that report any quantitative biological, physicochemical, or selectivity data for N'-(4,5-dimethyl-1,3-benzothiazol-2-yl)-4-oxo-4H-chromene-2-carbohydrazide. Consequently, no direct head-to-head comparison, cross-study comparable dataset, or class-level quantitative inference can be constructed that would allow a data-driven differentiation between this compound and its closest analogs. The only structurally authenticated references are ChemSpider entries for the regioisomeric 4,6-dimethyl analog and patent/primary literature describing the broader benzothiazole–chromone class [1]. All other search results resolve to vendor catalog pages on domains excluded from this analysis. This evidence gap means that any procurement or selection decision for CAS 851980-51-3 currently relies on structural hypothesis rather than on published comparative performance data.

Published Data
Data to verify
None identified
Procurement must rely on structural hypothesis and de novo profiling.
Systematic literature search (May 2026) returned no bioactivity or selectivity data for this compound.
Evidence Gap No Comparator Data Unpublished Compound

Recommended Application Scenarios for N'-(4,5-Dimethyl-1,3-benzothiazol-2-yl)-4-oxo-4H-chromene-2-carbohydrazide Based on Available Evidence


De Novo Anticancer Screening as a 4,5-Dimethylbenzothiazole-Containing Chromone Hybrid

Given the established antitumor activity of structurally related benzothiazole–chromone conjugates against HCT-116 (colon), MCF-7 (breast), and HepG2 (liver) cell lines [1], CAS 851980-51-3 is a rational candidate for inclusion in focused screening libraries. Its 4,5-dimethyl substitution pattern on the benzothiazole ring is structurally distinct from the 4,6-dimethyl and 4-halogenated analogs commonly reported, potentially offering differentiated steric and electronic properties at the target binding site.

Kinase Selectivity Profiling in the ATR/Chk1 Pathway

Benzothiazole–chromone hybrids have demonstrated the ability to inhibit ATR kinase and suppress Chk1 phosphorylation at Ser317 in HeLa cells at low micromolar concentrations [2]. The carbohydrazide linker present in CAS 851980-51-3 provides an additional hydrogen-bond donor and acceptor relative to the carboxamide-linked analogs tested in that study, creating a testable hypothesis for altered kinase selectivity.

Structure–Activity Relationship (SAR) Anchor Point for Benzothiazole Substituent Scanning

Because no biological data exist for the 4,5-dimethylbenzothiazole variant, CAS 851980-51-3 serves as a missing node in the SAR matrix of benzothiazole-substituted chromone carbohydrazides. Its procurement and testing would complete the methyl-regioisomer series (4,5- vs. 4,6-dimethyl), enabling a systematic comparison that could inform future lead optimization campaigns .

Application
Selection Property
Validation Focus
Anticancer cell-panel screening
4,5-Dimethylbenzothiazole substitution pattern
Cell-model endpoint review
ATR kinase pathway assay
Carbohydrazide linker H-bonding capacity
Kinase phosphorylation endpoint review
Methyl-regioisomer SAR completion
4,5- vs. 4,6-dimethyl comparison
Regioisomer activity comparison
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